molecular formula C23H26N2O6 B4607664 dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate

dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate

Cat. No.: B4607664
M. Wt: 426.5 g/mol
InChI Key: HXDXQWTYDHUCIO-UHFFFAOYSA-N
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Description

Dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a terephthalate core substituted with benzoyl and ethylbutanoyl groups. Its molecular formula is C24H28N2O6, and it has a molar mass of approximately 440.49 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminoterephthalic acid dimethyl ester, which is then subjected to acylation reactions to introduce the benzoyl and ethylbutanoyl groups. The reaction conditions often involve the use of acyl chlorides and anhydrous solvents under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)terephthalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specialized applications.

Properties

IUPAC Name

dimethyl 2-[[3-(2-ethylbutanoylamino)benzoyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-5-14(6-2)20(26)24-17-9-7-8-15(12-17)21(27)25-19-13-16(22(28)30-3)10-11-18(19)23(29)31-4/h7-14H,5-6H2,1-4H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDXQWTYDHUCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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